(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

CAS No.: 508169-92-4

Cat. No.: VC4283891

Molecular Formula: C17H14O4

Molecular Weight: 282.295

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 508169-92-4 |

|---|---|

| Molecular Formula | C17H14O4 |

| Molecular Weight | 282.295 |

| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H14O4/c1-19-14-4-2-3-13(10-14)15(18)7-5-12-6-8-16-17(9-12)21-11-20-16/h2-10H,11H2,1H3/b7-5+ |

| Standard InChI Key | ICWXVAQKXOBMJZ-FNORWQNLSA-N |

| SMILES | COC1=CC=CC(=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

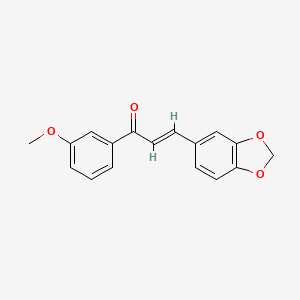

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one (molecular formula: C₁₇H₁₄O₄) consists of two aromatic rings: a 1,3-benzodioxole moiety (Ring A) and a 3-methoxyphenyl group (Ring B), connected by a propenone bridge (Figure 1). The E-configuration of the α,β-unsaturated ketone is critical for its electronic conjugation and biological activity .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |

| Topological Polar Surface Area | 54.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Spectroscopic Characterization

Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 1,3-benzodioxol-5-yl acetophenone and 3-methoxybenzaldehyde. This method, optimized in studies of analogous chalcones, yields the E-isomer predominantly due to thermodynamic stability . Purification is achieved through column chromatography or recrystallization, with ethanol as a common solvent .

Spectroscopic Analysis

FTIR Spectroscopy: Key absorption bands include the C=O stretch at ~1660 cm⁻¹ and C=C vibrations at ~1600 cm⁻¹, confirming the α,β-unsaturated ketone system. The benzodioxole ring shows symmetric and asymmetric O–C–O stretches at 1250–1050 cm⁻¹ .

NMR Spectroscopy:

-

¹H NMR (CDCl₃):

-

¹³C NMR:

X-ray Diffraction (XRD): Single-crystal analysis reveals a planar conformation stabilized by π-π stacking between aromatic rings and weak C–H···O interactions, with a dihedral angle of 8.2° between Rings A and B .

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Selected Chalcone Derivatives

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Selectivity Index (WI-38) |

|---|---|---|---|

| 4b | 2.08 | 6.59 | 26.3 |

| 4a | 5.16 | 15.38 | >19.4 |

| 12 (MAO-B) | - | - | >333 |

Antibacterial Activity

Chalcones with benzodioxole groups, such as BA1–BA8, show moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–32 µg/mL). The methoxy group may enhance membrane permeability, while the conjugated system disrupts bacterial biofilms .

Neuroprotective Effects

Physicochemical and Material Properties

Thermal Stability

Thermogravimetric analysis (TGA) of related compounds reveals decomposition onset at ~220°C, with a mass loss of 83.2% by 600°C. Endothermic peaks at 150–160°C correlate with melting points .

Nonlinear Optical (NLO) Properties

The conjugated π-system and electron-donating methoxy group confer strong NLO activity (hyperpolarizability β = 12.5 × 10⁻³⁰ esu), suggesting applications in photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume